molecular formula C16H15BrO2 B1438991 3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde CAS No. 1135283-80-5

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde

Cat. No.: B1438991
CAS No.: 1135283-80-5
M. Wt: 319.19 g/mol
InChI Key: LHVKCVQGCPZCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde belongs to the family of halogenated aromatic compounds, specifically classified as an aromatic aldehyde due to the presence of a carbonyl group attached to a benzene ring. The compound exhibits a complex molecular structure with the molecular formula C16H15BrO2 and a molecular weight of 319.19 grams per mole. The structural architecture incorporates three distinct functional components: a bromine substituent, an ether linkage through a benzyloxy group, and an aldehyde functional group, creating a multifunctional organic molecule with diverse reactivity patterns.

The chemical classification places this compound within the broader category of substituted benzaldehydes, where the benzene ring system carries both electron-withdrawing and electron-donating substituents. The presence of the bromine atom contributes to its classification as a halogenated aromatic compound, while the methoxy group derived from 3,5-dimethylbenzyl alcohol enhances its categorization as an aromatic ether derivative. This unique combination of functional groups positions the compound as a valuable synthetic intermediate with applications spanning organic synthesis and medicinal chemistry research.

The compound demonstrates characteristics typical of aromatic aldehydes while exhibiting enhanced reactivity due to the electron-withdrawing effects of the bromine substituent. The structural complexity arising from the 3,5-dimethylbenzyl group creates steric considerations that influence both chemical reactivity and physical properties. The molecular architecture represents a sophisticated example of polyfunctional organic compounds where multiple reactive sites can participate in diverse chemical transformations.

Historical Context and Discovery

The development and characterization of this compound represents part of the broader evolution in halogenated aromatic chemistry that gained prominence in the late twentieth and early twenty-first centuries. According to the PubChem database, the compound was first created in the chemical literature in 2009, with subsequent modifications recorded as recently as 2025. This timeline places the compound within the modern era of synthetic organic chemistry, where sophisticated substitution patterns and complex molecular architectures became increasingly accessible through advanced synthetic methodologies.

The systematic study of halogenated aromatic compounds has evolved significantly since the mid-twentieth century, when researchers began exploring the unique properties imparted by halogen substituents in aromatic systems. The specific structural motif represented by this compound exemplifies the trend toward developing multifunctional molecules that combine multiple reactive sites within a single molecular framework. The compound's emergence in the chemical literature reflects the growing interest in developing versatile synthetic intermediates that can serve as building blocks for more complex molecular architectures.

The discovery and characterization of this compound occurred during a period of intense research into benzyloxy-substituted aromatic aldehydes, which gained attention for their potential applications in pharmaceutical chemistry and materials science. The specific substitution pattern, incorporating both halogen and alkoxy functionalities, represents a strategic approach to molecular design that allows for selective chemical modifications at multiple positions. This development aligned with broader trends in medicinal chemistry toward creating compounds with enhanced selectivity and improved synthetic accessibility.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde, as computed by Lexichem TK 2.7.0. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds, where the parent benzaldehyde structure serves as the primary framework with substituents identified by their position numbers and chemical nature. The systematic naming approach ensures unambiguous identification of the molecular structure while providing clear indication of the substitution pattern around both aromatic rings.

The International Union of Pure and Applied Chemistry naming system for this compound begins with the identification of the principal functional group, which is the aldehyde group attached to the benzene ring, designated as benzaldehyde. The numbering system assigns position 1 to the carbon bearing the aldehyde group, with subsequent positions numbered sequentially around the aromatic ring. The bromine substituent occupies position 3, while the complex benzyloxy substituent is located at position 4. The systematic name accurately reflects the complete molecular architecture through hierarchical description of substituent groups.

Properties

IUPAC Name

3-bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKCVQGCPZCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C(C=C2)C=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225684
Record name 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-80-5
Record name 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde can be logically divided into two main stages:

  • Stage 1: Bromination of 4-[(3,5-dimethylbenzyl)oxy]benzaldehyde or related precursor to introduce the bromine at the 3-position.
  • Stage 2: Formation of the (3,5-dimethylbenzyl)oxy substituent via etherification of 3-bromo-4-hydroxybenzaldehyde with 3,5-dimethylbenzyl bromide or chloride.

Alternatively, the ether group can be introduced first, followed by regioselective bromination.

Preparation of 3-Bromo-4-fluorobenzaldehyde: A Model for Bromination

Patent CN109912396B describes a green, catalyst-free method for synthesizing 3-bromo-4-fluorobenzaldehyde , a close structural analogue where fluorine replaces the benzyl ether substituent. This method can be adapted for the bromination step of our target compound.

Key features of the method:

Step Procedure Conditions Notes
1 Dissolve 4-fluorobenzaldehyde in dichloromethane (DCM) 140-180 mL DCM per 1 mol substrate Solution A
2 Dissolve sodium bromide in pure water, add 35% hydrochloric acid 90-110 mL water, 90-110 mL HCl per 1 mol NaBr Solution B
3 Mix solutions A and B at 20-25°C, apply ultrasonic waves Add 8-10% sodium hypochlorite aqueous solution dropwise over 1 hour Sodium hypochlorite amount: 1.01-1.04 mol
4 Continue ultrasonic treatment and stirring for 30 minutes, then stand for 15 minutes Maintain 20-25°C Promotes bromination
5 Phase separation, wash DCM phase to neutral, dry, desolventize - Crude product obtained
6 Bulk melting crystallization at 31°C - Pure 3-bromo-4-fluorobenzaldehyde obtained

Results from examples:

Example Yield (%) Purity (%) Notes
1 90.4 99.2 Using 140 mL DCM, 1.0 mol NaBr
2 91.9 99.4 Using 140 mL DCM, 1.03 mol NaBr
3 Not specified Not specified Using 160 mL DCM, 1.04 mol NaBr

This method avoids hazardous bromine or chlorine gas, uses readily available reagents, and is environmentally friendly, making it suitable for scale-up.

Etherification to Introduce the (3,5-Dimethylbenzyl)oxy Group

The (3,5-dimethylbenzyl)oxy substituent is typically introduced by nucleophilic substitution of a phenolic hydroxyl group with 3,5-dimethylbenzyl halides.

Typical etherification procedure:

Step Procedure Conditions Notes
1 Dissolve 3-bromo-4-hydroxybenzaldehyde in an aprotic solvent (e.g., acetone, DMF) Ambient or reflux temperature Phenol substrate
2 Add 3,5-dimethylbenzyl bromide or chloride Slight excess (1.1 eq) Alkylating agent
3 Add base (e.g., potassium carbonate, sodium hydride) Stirring for several hours Deprotonates phenol to phenolate
4 Reaction monitored by TLC or HPLC - Completion indicates ether formation
5 Workup: aqueous extraction, washing, drying - Removal of salts and impurities
6 Purification by recrystallization or chromatography - Obtain pure product

This reaction proceeds via an SN2 mechanism, with the phenolate ion attacking the benzylic halide. The 3,5-dimethyl substitution on the benzyl group enhances the stability and lipophilicity of the ether.

Alternative Synthetic Routes and Considerations

  • Bromination after etherification: Starting from 4-[(3,5-dimethylbenzyl)oxy]benzaldehyde, selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.

  • Protection/deprotection strategies: If direct bromination is challenging due to the sensitivity of the ether group, protecting groups on the aldehyde or phenol may be employed.

  • Purification: Crystallization at controlled temperatures (e.g., 31°C as in the patent) ensures high purity (>99%).

Summary Table of Preparation Methods

Stage Method Reagents Conditions Yield & Purity References
Bromination Ultrasonic-assisted bromination of 4-fluorobenzaldehyde analog Sodium bromide, HCl, NaOCl, DCM 20-25°C, ultrasonic, 1 h dropwise addition, crystallization at 31°C Yield ~90%, Purity ~99%
Etherification SN2 reaction of phenol with benzyl halide 3-bromo-4-hydroxybenzaldehyde, 3,5-dimethylbenzyl bromide, K2CO3 Ambient to reflux, aprotic solvent Typically high yield (70-90%) General organic synthesis
Alternative bromination NBS bromination of benzyl ether NBS, solvent (e.g., CCl4, acetonitrile) Controlled temperature Moderate to high yield Literature precedent

Research Findings and Practical Notes

  • The ultrasonic-assisted bromination method provides a green and efficient alternative to traditional bromination using elemental bromine, reducing hazards and environmental impact.

  • The use of sodium hypochlorite as an oxidant in situ generates bromine from sodium bromide under acidic conditions, enabling controlled bromination.

  • Ultrasonic irradiation enhances mass transfer and reaction rates, improving yield and selectivity.

  • Etherification reactions are well-established; however, reaction conditions must be optimized to prevent side reactions such as elimination or overalkylation.

  • Purification by bulk melting crystallization at specific temperatures (e.g., 31°C) is critical for obtaining high-purity products suitable for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1135283-80-5 C₁₆H₁₅BrO₂ 319.19 Bromine at 3-position, aldehyde at 1-position, 3,5-dimethylbenzyloxy group
3,5-Dimethylbenzyl bromide 27129-86-8 C₉H₁₁Br 199.08 Brominated 3,5-dimethylbenzyl group; lacks aldehyde functionality
4-Bromo-3,5-dimethylbenzamide 170229-98-8 C₉H₁₀BrNO 228.09 Bromine at 4-position, amide group; lacks ether linkage
Ethidium bromide 1239-45-8 C₂₁H₂₀BrN₃ 394.31 Planar aromatic system with bromide; intercalates DNA (distinct mechanism)

Comparative Analysis of Functional Groups and Reactivity

(a) Bromine Substituent
  • Target Compound : Bromine at the 3-position deactivates the aromatic ring via electron-withdrawing effects, directing electrophilic substitutions to the 2- or 5-positions.
  • 3,5-Dimethylbenzyl bromide : Bromine is part of the benzyl group, enabling alkylation reactions .
  • 4-Bromo-3,5-dimethylbenzamide : Bromine at the 4-position adjacent to the electron-withdrawing amide group enhances stability but reduces reactivity compared to aldehydes .
(b) Aldehyde vs. Amide vs. Alkyl Bromide
  • The aldehyde group in the target compound offers redox versatility (e.g., oxidation to carboxylic acid or reduction to alcohol), critical for prodrug design.
  • Amides (e.g., 4-Bromo-3,5-dimethylbenzamide) exhibit hydrogen-bonding capacity but lower electrophilicity .
  • Alkyl bromides (e.g., 3,5-dimethylbenzyl bromide) are superior in nucleophilic substitution reactions (e.g., SN2) but lack aldehyde-specific reactivity .
(c) 3,5-Dimethylbenzyloxy Group
  • Shared with analogues like 3-(3,5-dimethylbenzyl) uracil derivatives , this group enhances π–π stacking with aromatic residues (e.g., Tyr181 in HIV-1 reverse transcriptase) due to its planar, electron-rich dimethylbenzene ring.

Pharmacological and Binding Properties

  • Target Compound : Docking studies on analogues suggest the 3,5-dimethylbenzyl group improves binding to hydrophobic pockets (e.g., Tyr181/Tyr188 in HIV-1 RT), while the aldehyde may form covalent adducts with cysteine or lysine residues .
  • Comparison with Uracil Derivatives :
    • 1-Benzyl-3-(3,5-dimethylbenzyl) uracil retains affinity for RT despite lacking a hydrogen bond with Lys101, indicating hydrophobic interactions dominate .
    • The target compound’s aldehyde group could introduce irreversible binding mechanisms absent in uracil-based analogues.

Physicochemical Properties

Property Target Compound 3,5-Dimethylbenzyl bromide 4-Bromo-3,5-dimethylbenzamide
Water Solubility Low (hydrophobic) Very low Moderate (amide polarity)
LogP ~3.5 (estimated) ~2.8 ~1.9
Melting Point Not reported 36–40°C >150°C (typical for amides)

Biological Activity

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde, with the molecular formula C16H15BrO2C_{16}H_{15}BrO_2 and a molecular weight of approximately 319.19 g/mol, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a bromine atom and an ether functional group, which contribute to its chemical reactivity and potential biological interactions. The structure can be represented as follows:

SMILES Cc2cc(C)cc(COc1ccc(C=O)cc1Br)c2\text{SMILES }Cc2cc(C)cc(COc1ccc(C=O)cc1Br)c2

Key Structural Features:

  • Molecular Formula : C16H15BrO2C_{16}H_{15}BrO_2
  • Molecular Weight : 319.19 g/mol
  • Functional Groups : Bromine, ether, aldehyde

Biological Activity

Research into the biological activity of this compound has identified several areas of interest:

Anticancer Properties

Studies have indicated that compounds containing similar structural motifs may exhibit anticancer properties by inhibiting key metabolic pathways involved in tumor growth. For instance, the inhibition of Stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in cancer cell viability and lipid metabolism, has been highlighted in related compounds . The potential for this compound to act as an SCD1 inhibitor warrants further investigation.

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzenecarbaldehydes possess antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or inhibit vital enzymes in pathogens .

Case Studies and Research Findings

A review of available literature reveals several key findings regarding the biological activity of similar compounds:

Study Findings
Igal et al. (2010) Identified SCD1 as a target for cancer therapy; compounds inhibiting SCD1 showed significant anticancer activity.
Roongta et al. (2011) Demonstrated that inhibition of SCD1 led to apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention.
Other related studiesVarious derivatives have shown promise against microbial strains, indicating a broader spectrum of biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A plausible route involves:

Etherification : Reacting 3,5-dimethylbenzyl bromide with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy intermediate.

Bromination : Introducing bromine at the 3-position of the benzaldehyde moiety using NBS (N-bromosuccinimide) or Br₂ in a controlled environment.
Key considerations include regioselectivity during bromination and purification via column chromatography (silica gel, hexane/EtOAc gradient). Monitoring reaction progress with TLC and confirming structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.0 ppm) is critical .

Q. How should researchers safely handle this compound given its brominated aromatic structure?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • First Aid : In case of skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dry place away from light. Store in amber glass bottles under inert gas (Ar/N₂) to prevent degradation.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H} and 13C NMR^13 \text{C NMR} to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.5 ppm, aldehyde proton at δ ~9.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~333.0 Da).
  • HPLC : Purity assessment using a C18 column (ACN/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, switching from DMF to THF may reduce side reactions.
  • In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation.
  • Byproduct Analysis : Isolate impurities via preparative TLC and characterize them via 1H NMR^1 \text{H NMR} to identify competing pathways (e.g., over-bromination) .

Q. What computational methods aid in predicting the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling (e.g., Pd-catalyzed coupling with arylboronic acids).
  • Solvent Effects : Simulate solvation energies (e.g., PCM model) to optimize reaction conditions.
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., aldehyde group) for nucleophilic attack predictions .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • In-silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate binding modes with MD simulations (GROMACS).
  • In-vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines.
  • Metabolic Stability : Use liver microsomes to evaluate oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.